KS370G

Metabolic stability Prodrug design Oral bioavailability

KS370G is a synthetic caffeamide with an amide bond that resists esterase degradation, overcoming the bioavailability limitations of caffeic acid phenethyl ester (CAPE). This structural modification ensures reproducible oral pharmacokinetics across chronic disease models, including renal fibrosis (10 mg/kg, 13-14 days) and cardiac hypertrophy (1 mg/kg, 8 weeks). For researchers requiring reliable in vivo pathway validation of TGF-β/Smad, ERK/AKT/GSK3β, or AMPK-α targets, KS370G eliminates the confounding variable of unpredictable plasma stability associated with natural ester analogs.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 103188-47-2
Cat. No. B021929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKS370G
CAS103188-47-2
Synonymscaffeic acid phenethyl amide
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
InChIKeyQOWABIXYAFJMQE-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KS370G (CAS 103188-47-2): A Caffeic Acid Phenethyl Amide with Differentiated Oral Bioactivity Across Metabolic, Cardiovascular, and Fibrotic Disease Models


KS370G (CAS 103188-47-2), also designated as caffeic acid phenethyl amide (CAPA), is a synthetic caffeamide derivative developed through systematic structure-activity relationship studies of polyphenolic compounds [1]. The compound features an amide linkage replacing the ester bond found in its natural precursor, caffeic acid phenethyl ester (CAPE), which is known to undergo rapid esterase-mediated decomposition in vivo [2]. This structural modification confers enhanced plasma stability while retaining the polyphenolic pharmacophore responsible for multiple pharmacological activities, including antifibrotic, anti-inflammatory, hypoglycemic, and cardiovascular protective effects [1]. KS370G has been evaluated across several well-established preclinical models of disease, including renal ischemia-reperfusion injury, unilateral ureteral obstruction, pressure-overload cardiac hypertrophy, and streptozotocin-induced diabetes, establishing a multi-modal pharmacological profile relevant to researchers investigating chronic kidney disease, cardiac remodeling, and metabolic disorders [3].

Why KS370G Cannot Be Substituted with CAPE or Generic Polyphenols in Mechanistic Fibrosis and Metabolic Research


Generic substitution between KS370G and its natural ester analog CAPE, or structurally unrelated polyphenols such as resveratrol, is scientifically unsupported due to fundamental differences in metabolic stability and oral bioavailability. CAPE undergoes rapid decomposition by plasma esterases, substantially limiting its systemic exposure and in vivo efficacy when administered orally, a limitation explicitly acknowledged across multiple studies as the rationale for synthesizing the amide analog KS370G [1]. While both compounds share the caffeic acid pharmacophore, the amide-to-ester bond substitution confers differential susceptibility to hydrolytic degradation that cannot be compensated by simple dose adjustment [2]. Furthermore, KS370G's distinct engagement of signaling pathways—including Smad2/3 phosphorylation inhibition, ERK/AKT/GSK3β phosphorylation reduction, and AMPK-α nuclear translocation—has been characterized under specific dosing regimens (1 mg/kg and 10 mg/kg oral) in defined disease models; these quantitative effects are not extrapolatable to in-class compounds lacking comparable stability profiles [3]. For researchers requiring oral administration in chronic fibrosis or metabolic studies, substitution with CAPE introduces a confounding variable of unpredictable degradation kinetics, while unrelated polyphenols lack the specific pathway validation established for KS370G [1].

KS370G Quantitative Differentiation Evidence: Comparative Pharmacology Across Six Defined Dimensions


Structural Stability Differentiation: Amide Bond Replacement Confers Resistance to Esterase Degradation Relative to CAPE

The primary differentiation between KS370G and its natural analog caffeic acid phenethyl ester (CAPE) is the substitution of an ester linkage with an amide bond. This modification eliminates susceptibility to plasma esterase-mediated hydrolysis, a limitation of CAPE explicitly identified as the driver for KS370G's development [1]. While quantitative stability data (e.g., half-life in plasma) are not reported in the available primary literature, multiple independent studies consistently attribute KS370G's reproducible oral efficacy to this structural feature, contrasting with CAPE's documented rapid decomposition [2]. The consistency of in vivo effects across multiple disease models following oral administration supports the functional consequence of enhanced stability [3].

Metabolic stability Prodrug design Oral bioavailability

Cardiac Hypertrophy: KS370G at 1 mg/kg Oral Dosing Reduces Phosphorylation of ERK, AKT, and GSK3β in Pressure-Overload Model

In a pressure-overload cardiac hypertrophy model induced by abdominal aortic banding in ICR mice, oral administration of KS370G at 1 mg/kg once daily for 8 weeks produced quantifiable reductions in pathological signaling markers and improved functional parameters [1]. The compound significantly decreased the phosphorylation of ERK, AKT, and GSK3β in myocardial tissue, reduced α-SMA expression, and decreased plasma levels of atrial natriuretic peptide and lactate dehydrogenase [1]. These effects correlated with improved left ventricular function as measured by pressure-volume catheter analysis [1]. Direct comparator data versus CAPE or other polyphenols under identical conditions are not available; however, the defined dosing regimen and quantitative endpoints establish a benchmark for this compound in cardiovascular fibrosis research.

Cardiovascular pharmacology Left ventricular hypertrophy Kinase signaling

Renal Fibrosis: KS370G at 10 mg/kg Attenuates Collagen Deposition and Inhibits Smad2/3 Phosphorylation in Two Independent Murine Models

KS370G has been evaluated in two complementary renal fibrosis models: unilateral ischemia-reperfusion injury (IRI) and unilateral ureteral obstruction (UUO) [1][2]. In the IRI model, KS370G at 10 mg/kg oral once daily markedly attenuated collagen deposition and inhibited IRI-induced increases in fibronectin, vimentin, α-SMA, and TGF-β1 expression [1]. In the UUO model at the same 10 mg/kg dose, KS370G significantly lowered expression of MCP-1, VCAM-1, ICAM-1, and CD11b, reduced renal malondialdehyde levels, and reversed SOD and catalase expression [2]. Mechanistically, KS370G inhibited TGF-β1-induced Smad2/3 phosphorylation in renal tubular epithelial cells (NRK52E and HK-2 lines) in vitro [1]. These findings establish KS370G as a validated tool compound for interrogating TGF-β/Smad-dependent renal fibrosis pathways.

Renal fibrosis TGF-β signaling Epithelial-mesenchymal transition

Metabolic Regulation: KS370G at 1 mg/kg Stimulates Insulin Release and Reduces Plasma Glucose in Normal and Diabetic Mice

In normal ICR mice, streptozotocin-induced type 1 diabetic mice, and diet-induced type 2 diabetic mice, oral administration of KS370G decreased plasma glucose levels in a dose-dependent manner [1]. At 1 mg/kg oral dosing, KS370G significantly attenuated the increase in plasma glucose following an intraperitoneal glucose challenge test in both normal and diabetic animals [1]. The compound stimulated insulin release in normal and type 2 diabetic mice and increased glycogen content in liver and skeletal muscle [1]. These effects distinguish KS370G from CAPE, which lacks comparable documented oral hypoglycemic efficacy due to its stability limitations. No direct head-to-head comparison with metformin or other standard antidiabetic agents is available in the current literature.

Diabetes Insulin secretion Glucose homeostasis

Neuroinflammation: KS370G Inhibits Microglial NO Release and COX-2 Expression via AMPK-α Pathway

In microglial cells, KS370G significantly inhibited lipopolysaccharide-induced nitric oxide (NO) release and suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. Treatment with KS370G also induced heme oxygenase-1 (HO-1) and suppressor of cytokine signaling-3 (SOCS-3) expression [1]. The anti-inflammatory effects were mediated through phosphorylation of AMP-activated protein kinase-α (AMPK-α) and its nuclear translocation; the protective effect was attenuated by the AMPK inhibitor Compound C [1]. KS370G also demonstrated anti-neuroinflammatory effects on microglial activation in vivo and improved motor behavior [1]. While no direct comparator against CAPE is reported in this study, the defined pathway engagement provides a mechanistic fingerprint for this compound in neuroinflammation research.

Neuroinflammation Microglial activation AMPK signaling

Ischemia-Reperfusion Cardioprotection in Diabetic Context: KS370G Reduces Infarct Size and Improves Coronary Flow

In streptozotocin-induced diabetic rats subjected to myocardial ischemia-reperfusion injury, pretreatment with caffeic acid phenethyl amide (CAPA, i.e., KS370G) produced measurable cardioprotective effects [1]. In Langendorff-perfused hearts from diabetic mice, KS370G treatment was associated with greater coronary artery flow and smaller infarct area following hypoxia-reperfusion [2]. The protective effects were linked to increased expression of the antioxidant enzyme MnSOD and decreased hepatic TNFα and NFκB levels [2]. A related study using dimethoxyl CAPA (dmCAPA), an analog lacking antioxidant properties, demonstrated that the antioxidant moiety is required for cardioprotective efficacy, providing structural-activity context for KS370G's mechanism [1]. This evidence positions KS370G as a reference compound for investigating polyphenol-mediated cardioprotection specifically in the diabetic myocardium.

Ischemia-reperfusion injury Diabetic cardiomyopathy Cardioprotection

Recommended Research Applications for KS370G Based on Validated In Vivo and In Vitro Evidence


Chronic Renal Fibrosis Studies Requiring Orally Bioavailable TGF-β/Smad Pathway Inhibition

KS370G is optimally deployed in murine models of chronic kidney disease where sustained TGF-β/Smad pathway inhibition is required. The compound's validated dosing regimen of 10 mg/kg oral daily for 13-14 days in unilateral ureteral obstruction (UUO) and ischemia-reperfusion injury (IRI) models provides a reproducible experimental framework for assessing antifibrotic efficacy [1][2]. Researchers can expect quantifiable reductions in collagen deposition, fibronectin, α-SMA, and vimentin expression, along with decreased inflammatory chemokine markers (MCP-1, VCAM-1, ICAM-1, CD11b) [2]. The in vitro correlate in NRK52E and HK-2 renal tubular epithelial cells enables mechanistic dissection of Smad2/3 phosphorylation inhibition [1].

Cardiac Hypertrophy and Remodeling Studies in Pressure-Overload Models

For researchers investigating maladaptive cardiac hypertrophy and the transition to heart failure, KS370G at 1 mg/kg oral daily for 8 weeks in the abdominal aortic banding model has demonstrated functional and biochemical efficacy [1]. Key endpoints include improved left ventricular function measured by pressure-volume catheter, reduced plasma atrial natriuretic peptide and lactate dehydrogenase, and decreased myocardial phosphorylation of ERK, AKT, and GSK3β [1]. This low-dose, chronic oral regimen is particularly suited for studies examining the intersection of metabolic signaling and cardiac remodeling.

Metabolic Disease Research Focusing on Insulin Secretion and Glucose Utilization

KS370G is a suitable tool compound for studies examining polyphenol-mediated effects on glucose homeostasis and insulin secretion. The compound's ability to stimulate insulin release in both normal and type 2 diabetic mice, coupled with increased hepatic and skeletal muscle glycogen content, supports its application in mechanistic studies of β-cell function and peripheral glucose disposal [1]. The oral efficacy at 1 mg/kg enables chronic dosing paradigms in diet-induced obesity and diabetes models where alternative polyphenols may lack sufficient bioavailability [1].

Neuroinflammation Studies Targeting Microglial AMPK-α Signaling

For investigations of microglial-mediated neuroinflammation in Parkinson's disease or related neurodegenerative models, KS370G provides a validated probe for the AMPK-α/HO-1/SOCS-3 axis [1]. The compound's inhibition of LPS-induced NO release, iNOS, and COX-2 expression, combined with its in vivo effects on motor behavior, supports its use in preclinical studies examining metabolic-inflammatory crosstalk in the CNS [1]. The requirement for AMPK-α phosphorylation and nuclear translocation provides a specific mechanistic checkpoint for pathway validation experiments.

Technical Documentation Hub

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